N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule characterized by a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide moiety at the 4-position. The compound features a thiolan (tetrahydrothiophene) ring substituted with a 2-hydroxyethoxy group and a methylene linker bridging the triazole and thiolan moieties.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-15-6-9(13-14-15)10(17)12-7-11(18-4-3-16)2-5-19-8-11/h6,16H,2-5,7-8H2,1H3,(H,12,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBSUVDYAALKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2(CCSC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiolane ring, followed by the introduction of the hydroxyethoxy group. The triazole ring is then formed through a cycloaddition reaction, and finally, the carboxamide group is introduced.
Thiolane Ring Formation: The thiolane ring can be synthesized through a nucleophilic substitution reaction involving a suitable thiol and an epoxide.
Hydroxyethoxy Group Introduction: The hydroxyethoxy group is introduced via an etherification reaction using ethylene glycol and a suitable leaving group.
Triazole Ring Formation: The triazole ring is formed through a Huisgen cycloaddition reaction between an azide and an alkyne.
Carboxamide Group Introduction: The carboxamide group is introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyethoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess antibacterial and antifungal activities. The presence of the thiolane ring enhances the lipophilicity of the compound, facilitating cellular uptake and increasing its efficacy against various pathogens .
Anticancer Properties
The compound has also been evaluated for its anticancer activities. Studies suggest that triazole derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, certain synthesized triazoles have demonstrated potent inhibitory effects against thymidylate synthase, an important enzyme in DNA synthesis, with IC50 values indicating strong potential for therapeutic use in cancer treatment .
Agricultural Applications
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide also shows promise as a biopesticide. The compound's ability to disrupt cellular processes in pests suggests it could be developed into an effective agent for pest control in agricultural settings. The dual action of antimicrobial and insecticidal properties makes it a candidate for integrated pest management strategies .
Case Study 1: Antimicrobial Efficacy
In a study published in PMC, various derivatives of triazoles were tested against Mycobacterium tuberculosis, revealing that compounds with structural similarities to this compound exhibited significant antibacterial activity compared to standard antibiotics like Rifampicin .
Case Study 2: Anticancer Activity
Another research effort focused on synthesizing triazole derivatives and evaluating their anticancer properties against several cancer cell lines. The study found that modifications to the triazole structure could enhance cytotoxicity against specific cancer types, indicating a pathway for developing targeted cancer therapies based on this scaffold .
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Triazole Modifications
The compound shares its 1,2,3-triazole-4-carboxamide backbone with Rufinamide (1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide), an antiepileptic drug. However, Rufinamide substitutes the 1-position with a 2-fluorobenzyl group, whereas the target compound uses a methyl group. The benzyl group in Rufinamide enhances lipophilicity, while the methyl group in the target compound may reduce steric hindrance and improve metabolic stability .
Thiolan vs. Thiomorpholine Rings
In antiproliferative triazole-thiomorpholine hybrids (e.g., N-(3-methoxyphenyl)-4-((aryl)methyl)thiomorpholine-2-carboxamide 1,1-dioxide), the thiomorpholine ring (a six-membered sulfur-containing heterocycle) contributes to conformational flexibility and hydrogen-bonding interactions.
Hydrophilic vs. Lipophilic Substituents
The 2-hydroxyethoxy group in the target compound contrasts with the aryl or alkyl substituents in analogs like Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (a Rufinamide-related impurity). The hydroxyethoxy moiety likely improves aqueous solubility, which could enhance bioavailability compared to lipophilic derivatives .
Physicochemical Properties
Melting Points and Stability
The diastereoisomer Fmoc-Val-Atc-N(Me)Ph (a thiolan-containing compound) exhibits a melting point of 189–191°C, indicative of high crystallinity. The target compound’s hydroxyethoxy group may lower its melting point due to increased solubility, though experimental data are needed for confirmation .
Solubility and Bioavailability
The hydroxyethoxy group in the target compound likely enhances water solubility compared to Rufinamide’s fluorobenzyl group. This modification could improve oral absorption, a critical factor in central nervous system (CNS) drug design .
Biological Activity
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a triazole ring linked to a thiolan moiety and a hydroxyethoxy group. The molecular formula is , and it has a molecular weight of 306.37 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing the triazole moiety have been shown to exhibit significant antimicrobial properties. Studies indicate that triazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Research has demonstrated that triazole-containing compounds can induce apoptosis in cancer cells by modulating pathways associated with cell proliferation and survival. For instance, some derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical metabolic pathways. For example, triazole derivatives have been identified as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound possesses considerable antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
In vitro studies on various cancer cell lines revealed that the compound exhibits potent anticancer properties:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 2.70 |
| MDA-MB-231 | 5.04 |
| HT-29 | 1.50 |
The mechanism underlying its anticancer effects appears to involve the induction of apoptosis through increased reactive oxygen species (ROS) levels and subsequent mitochondrial dysfunction .
Synthesis and Biological Testing
A study conducted by Wei et al. synthesized several 1,2,3-triazole derivatives, including this compound. The synthesized compounds were screened for their cytotoxic effects on cancer cell lines and demonstrated promising results with significant inhibition of cell proliferation .
Computational Studies
Molecular docking studies have supported the biological findings by illustrating how this compound interacts with target proteins involved in cancer progression and microbial resistance . These studies provide insights into the binding affinities and potential therapeutic windows for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
